Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate
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Overview
Description
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate is an organic compound that features a boronic ester group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-3-methylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically occurs in an inert atmosphere and requires heating to facilitate the formation of the boronic ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar conditions to those used in laboratory synthesis. The use of continuous flow reactors can enhance efficiency and scalability, allowing for the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation Reactions: The boronic ester group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Solvents: Tetrahydrofuran (THF), ethanol, water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic ester.
Boronic Acids: Formed through hydrolysis.
Scientific Research Applications
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Chemical Biology: Used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to release the coupled product .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate group instead of an acrylate.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a phenyl ring.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a pyridine ring instead of a phenyl ring.
Uniqueness
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate is unique due to its acrylate group, which provides additional reactivity and versatility in organic synthesis. This compound’s ability to participate in various chemical reactions makes it a valuable tool in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C16H21BO4 |
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Molecular Weight |
288.1 g/mol |
IUPAC Name |
methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-6-12(7-10-13)8-11-14(18)19-5/h6-11H,1-5H3 |
InChI Key |
WDWPURQFPYIESN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OC |
Origin of Product |
United States |
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